2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and nitro groups, as well as an amine group attached to a chlorophenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group This is followed by chlorination to add the chlorine atoms at specific positions on the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-(3-chlorophenyl)-5-aminopyrimidine-4,6-diamine.
Oxidation: Formation of oxidized pyrimidine derivatives.
Scientific Research Applications
2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cancer research for its cytotoxic properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The nitro group plays a crucial role in its cytotoxic effects, as it can undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-3-6(4-5)14-9-7(17(18)19)8(13)15-10(12)16-9/h1-4H,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBLFDYYOVSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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